Cas no 1448135-37-2 (2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine)

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine is a structurally complex heterocyclic compound featuring a piperidine core linked to a pyridine moiety via an ether bridge and further functionalized with a 4-(1H-pyrrol-1-yl)benzoyl group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate for drug discovery targeting central nervous system (CNS) or inflammatory pathways. The presence of multiple aromatic systems and a flexible piperidine spacer may enhance binding affinity to biological targets while maintaining favorable physicochemical properties. Its synthetic versatility allows for further derivatization, making it a valuable scaffold for structure-activity relationship studies in pharmaceutical research. The compound's stability and solubility profile support its suitability for in vitro and in vivo investigations.
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine structure
1448135-37-2 structure
商品名:2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
CAS番号:1448135-37-2
MF:C21H21N3O2
メガワット:347.410344839096
CID:5403668

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine 化学的及び物理的性質

名前と識別子

    • (4-pyridin-2-yloxypiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
    • 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
    • インチ: 1S/C21H21N3O2/c25-21(17-6-8-18(9-7-17)23-13-3-4-14-23)24-15-10-19(11-16-24)26-20-5-1-2-12-22-20/h1-9,12-14,19H,10-11,15-16H2
    • InChIKey: RKOALTULLFRPJT-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(OC2=NC=CC=C2)CC1)(C1=CC=C(N2C=CC=C2)C=C1)=O

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6359-0005-1mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
1mg
$54.0 2023-09-09
Life Chemicals
F6359-0005-20mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
20mg
$99.0 2023-09-09
Life Chemicals
F6359-0005-2μmol
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6359-0005-75mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
75mg
$208.0 2023-09-09
Life Chemicals
F6359-0005-15mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
15mg
$89.0 2023-09-09
Life Chemicals
F6359-0005-5μmol
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6359-0005-50mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
50mg
$160.0 2023-09-09
Life Chemicals
F6359-0005-5mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
5mg
$69.0 2023-09-09
Life Chemicals
F6359-0005-10mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
10mg
$79.0 2023-09-09
Life Chemicals
F6359-0005-40mg
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
1448135-37-2
40mg
$140.0 2023-09-09

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine 関連文献

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridineに関する追加情報

Compound CAS No. 1448135-37-2: 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine

The compound with CAS No. 1448135-37-2, known as 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine moiety, and a pyrrole group, all interconnected through specific functional groups. The pyridine ring serves as the central aromatic system, while the piperidine moiety introduces a six-membered amine-containing ring, and the pyrrole group adds a five-membered aromatic system with nitrogen. These structural features contribute to the compound's versatile chemical properties and potential applications.

Recent studies have highlighted the antimicrobial properties of this compound, particularly against gram-positive bacteria. Researchers have found that the pyrrole group plays a crucial role in enhancing the molecule's ability to disrupt bacterial cell membranes. Additionally, the piperidine moiety has been shown to improve the compound's solubility in aqueous solutions, making it more effective in biological environments. These findings suggest that this compound could be a promising candidate for developing novel antimicrobial agents.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediate in its synthesis is the benzoyl-piperidine derivative, which is formed by reacting piperidine with an appropriate benzoyl chloride derivative. Subsequent coupling with the pyridine ring via an ether linkage completes the structure of the final product. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more feasible for large-scale production.

The compound's structure also lends itself well to further functionalization, allowing for modifications that could enhance its bioavailability or target specificity. For instance, researchers have explored the addition of hydroxyl groups to the pyridine ring to improve solubility and reduce toxicity. These modifications have shown promise in preclinical studies, with enhanced pharmacokinetic profiles observed in animal models.

Beyond its antimicrobial applications, this compound has also been investigated for its potential in drug delivery systems. The pyrrole group has been found to facilitate drug encapsulation within lipid nanoparticles, enhancing their stability and targeting efficiency. This property makes it a valuable component in the development of nanomedicines for treating various diseases, including cancer and infectious diseases.

Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that the pyridine ring interacts strongly with specific residues on bacterial cell membrane proteins, contributing to its antimicrobial activity. Additionally, quantum mechanical calculations have provided insights into the electronic structure of the molecule, highlighting regions of high electron density that are critical for its reactivity.

In conclusion, CAS No. 1448135-37-2 represents a multifaceted organic compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, combined with recent research findings on its antimicrobial properties and drug delivery applications, positions it as a valuable tool for addressing current challenges in healthcare and materials science.

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